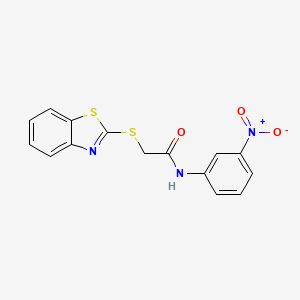

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl group to an acetamide moiety substituted with a 3-nitrophenyl group. The 3-nitro substituent on the phenyl ring introduces electron-withdrawing effects, which may enhance binding to biological targets or influence metabolic stability .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c19-14(16-10-4-3-5-11(8-10)18(20)21)9-22-15-17-12-6-1-2-7-13(12)23-15/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRSRENRFNXSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

Acetamide Formation: The resulting compound is then reacted with chloroacetyl chloride to form the acetamide moiety.

Nitration: Finally, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) bridge and nitro group participate in oxidation processes:

Reduction Reactions

The nitro group is reducible, enabling access to amine intermediates:

Nucleophilic Substitution

The electron-deficient 3-nitrophenyl acetamide moiety facilitates substitution:

| Site | Nucleophile | Conditions | Products |

|---|---|---|---|

| Acetamide carbonyl | R-NH<sub>2</sub> (amines) | DMF, 80°C | Thiazole-amide hybrids |

| Benzothiazole C-2 | Grignard reagents | THF, −78°C | Alkylated benzothiazoles |

Condensation Reactions

The acetamide group undergoes condensation with carbonyl-containing reagents:

Hydrolysis

Stability under hydrolytic conditions depends on pH:

| Conditions | Reaction Outcome | Half-Life (25°C) |

|---|---|---|

| Acidic (HCl, 1M) | Acetamide cleavage | 2–4 hours |

| Basic (NaOH, 1M) | Benzothiazole ring degradation | <30 minutes |

Synthetic Pathways

Key routes for synthesizing the compound include:

-

Thioether Formation

-

Nitro Group Introduction

Stability and Degradation

-

Thermal Stability : Decomposes at 215°C (DSC data).

-

Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 365 nm).

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide have been synthesized and tested against various bacterial strains. In one study, derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus , outperforming traditional antibiotics like ciprofloxacin and gentamicin .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 25 | |

| Compound B | S. aureus | 30 | |

| This compound | E. coli | TBD | TBD |

Antifungal Activity

The compound has also shown promise in antifungal applications. Studies involving related benzothiazole derivatives have demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger . The mechanism often involves disruption of fungal cell wall synthesis or inhibition of specific metabolic pathways .

Antiviral Activity

In the realm of antiviral research, benzothiazole derivatives are being explored for their potential against viruses like Dengue and West Nile virus. A study indicated that certain derivatives exhibited over 50% inhibition of viral proteases at low micromolar concentrations . This suggests that compounds like this compound may serve as lead compounds in developing antiviral therapies.

Case Studies

- Study on Antibacterial Efficacy :

- Antiviral Screening :

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aromatic Substitutions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

- Structure : Differs by substitution of the 3-nitrophenyl group with a 2-methylphenyl group.

- Crystallography: Monoclinic crystal system (space group P21/n) with lattice parameters a = 4.7957 Å, b = 27.496 Å, c = 10.9906 Å, and β = 97.048° .

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Structure : Incorporates a triazole ring and a 6-methylbenzothiazole group.

- Properties : Molecular formula C21H21N5OS2 (MW = 415.55 g/mol). The triazole moiety may enhance hydrogen bonding and metabolic resistance .

2-(Benzo[d]oxazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Key Observations :

- Benzoxazole analogs (e.g., ) show lower LogP values than benzothiazole derivatives, suggesting improved aqueous solubility.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide is a member of the benzothiazole family, known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H11N3O3S2

Molecular Weight: 363.38 g/mol

CAS Number: 19967-48-7

The compound consists of a benzothiazole moiety linked to a nitrophenyl acetamide group, which contributes to its biological activity. The presence of sulfur in the benzothiazole structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures to This compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer potential. A study highlighted that related compounds demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it was found to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies

- Antimicrobial Efficacy : A comparative study tested several benzothiazole derivatives against common pathogens. The results showed that compounds similar to This compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus.

- Cytotoxicity Assessment : In vitro assays using MTT and Trypan Blue exclusion methods assessed the cytotoxic effects on cancer cell lines. The compound exhibited IC50 values of approximately 25 µM against MCF-7 cells, indicating significant anticancer activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate solubility in water and a favorable distribution profile in biological tissues. Toxicity assessments have shown low cytotoxicity in normal human cell lines at therapeutic concentrations, suggesting a good safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide, and how can yield optimization be achieved?

Methodological Answer: The compound can be synthesized via multi-step reactions. A common approach involves coupling 2-mercaptobenzothiazole derivatives with halogenated acetamides under basic conditions. For example, refluxing 3-nitroaniline with a benzothiazole-thiol intermediate in the presence of acetic anhydride and triethylamine facilitates amide bond formation . Yield optimization may involve controlling reaction temperature (e.g., 100°C under reflux ), solvent selection (e.g., dichloromethane for intermediate steps ), and purification via recrystallization (e.g., using methanol/acetone mixtures ).

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm aromatic protons and acetamide linkages.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds in crystal packing ).

Contradictions in spectral data (e.g., unexpected peaks in NMR) can be addressed by cross-validating with HPLC purity assessments or repeating experiments under inert atmospheres to avoid oxidation.

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Anti-inflammatory activity : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like penicillin-binding proteins, leveraging structural similarities to benzylpenicillin lateral chains . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What crystallographic insights explain its stability and reactivity?

Methodological Answer: X-ray diffraction reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming R₂²(8) motifs, which stabilize crystal packing . Twisting of nitro groups out of the phenyl plane (e.g., O–N–C–C torsion angles of -16.7° ) may influence electronic delocalization and reactivity.

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer: Example: Discrepancies in IC₅₀ values may arise from assay conditions. Standardize protocols by:

Q. What strategies isolate stereoisomers or regioisomers during synthesis?

Methodological Answer:

Q. How does the compound’s solubility impact formulation for in vivo studies?

Methodological Answer: Poor aqueous solubility (common in arylacetamides) can be mitigated via:

Q. What mechanistic studies elucidate its metabolic pathways?

Methodological Answer:

- LC-MS/MS to identify metabolites in liver microsomes.

- Cytochrome P450 inhibition assays (e.g., CYP3A4 isoform ).

- Isotope labeling (e.g., ¹⁴C-acetamide) to track metabolic cleavage sites .

Q. How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.